An In-depth Technical Guide to the Chemical Properties of Pyren-1-yl Acetate
An In-depth Technical Guide to the Chemical Properties of Pyren-1-yl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyren-1-yl acetate is a fluorescent aromatic ester that holds significant potential in various scientific domains, including materials science and as a building block in the development of novel therapeutic agents. Its unique photophysical properties, stemming from the pyrene moiety, make it a valuable tool for fluorescent labeling and sensing applications. This technical guide provides a comprehensive overview of the chemical properties of pyren-1-yl acetate, including its physicochemical characteristics, spectral data, synthesis protocols, and reactivity. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.
Chemical and Physical Properties
Pyren-1-yl acetate is a solid, organic compound with a high molecular weight and a complex aromatic structure. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 78751-40-3 | [1][2][3] |
| Molecular Formula | C₁₈H₁₂O₂ | [3][4] |
| Molecular Weight | 260.29 g/mol | [3][4] |
| Appearance | White solid (predicted) | [1] |
| Melting Point | 246-247 °C | [5] |
| Boiling Point | 442.6 °C at 760 mmHg | |
| Density | 1.304 g/cm³ | |
| Flash Point | 141.2 °C | |
| Solubility | Due to its lipophilic pyrene core, pyren-1-yl acetate is expected to be soluble in many organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. It is predicted to be poorly soluble in water. | [6][7] |
| XLogP3 | 4.5 | [3] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (δ 8.0-8.5 ppm) corresponding to the nine protons of the pyrene ring system. A sharp singlet for the methyl protons of the acetate group will be observed further upfield, likely around δ 2.5 ppm.
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¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (δ 120-135 ppm) for the sixteen carbons of the pyrene ring. The carbonyl carbon of the ester will appear downfield (around δ 170 ppm), and the methyl carbon of the acetate group will be observed upfield (around δ 21 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of pyren-1-yl acetate will be characterized by the following key absorption bands:
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C=O Stretch: A strong absorption band around 1760 cm⁻¹ corresponding to the carbonyl stretching vibration of the ester group.
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C-O Stretch: An absorption band in the region of 1200-1250 cm⁻¹ for the C-O stretching of the ester.
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Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 260. A prominent fragment ion would be expected at m/z = 218, corresponding to the loss of the acetyl group ([M-CH₂CO]⁺), resulting in the stable pyren-1-ol cation.
Synthesis of Pyren-1-yl Acetate
The synthesis of pyren-1-yl acetate is typically achieved through a two-step process starting from pyrene. This synthetic pathway is outlined below and visualized in the accompanying workflow diagram.[1][8]
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Pyrene to 1-Acetylpyrene
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To a stirred solution of pyrene in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the reaction mixture.
-
Allow the reaction to proceed at or below room temperature until completion (monitored by TLC).
-
Quench the reaction by carefully pouring the mixture into ice water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 1-acetylpyrene.
Step 2: Baeyer-Villiger Oxidation of 1-Acetylpyrene to Pyren-1-yl Acetate
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Dissolve 1-acetylpyrene in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or sodium perborate, to the solution.[1]
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, wash the reaction mixture with a solution of sodium bicarbonate to remove excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain pure pyren-1-yl acetate.
References
- 1. CN105732331B - Synthesis method of 1-hydroxypyrene and intermediate thereof - Google Patents [patents.google.com]
- 2. 78751-40-3|Pyren-1-yl acetate| Ambeed [ambeed.com]
- 3. Pyren-1-yl Acetate | C18H12O2 | CID 187146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Pyrenol Acetate | CAS 78751-40-3 | LGC Standards [lgcstandards.com]
- 5. echemi.com [echemi.com]
- 6. rsc.org [rsc.org]
- 7. New relationship models for solvent–pyrene solubility based on molecular structure and empirical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN105732331A - Synthesis method of 1-pyrenol and intermediates thereof - Google Patents [patents.google.com]
